molecular formula C14H20N2O3 B8337366 N,N-dipropyl-4-methyl-3-nitrobenzamide

N,N-dipropyl-4-methyl-3-nitrobenzamide

Cat. No.: B8337366
M. Wt: 264.32 g/mol
InChI Key: DRRZLPGPIPCXJS-UHFFFAOYSA-N
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Description

N,N-Dipropyl-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 3-position, a methyl group (-CH₃) at the 4-position, and two propyl chains (-CH₂CH₂CH₃) attached to the amide nitrogen.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

4-methyl-3-nitro-N,N-dipropylbenzamide

InChI

InChI=1S/C14H20N2O3/c1-4-8-15(9-5-2)14(17)12-7-6-11(3)13(10-12)16(18)19/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

DRRZLPGPIPCXJS-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with N,N-dipropyl-4-methyl-3-nitrobenzamide, enabling comparative analysis:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Substituents (Position) Molecular Formula (Inferred) Key Features
This compound -NO₂ (3), -CH₃ (4), N,N-dipropyl C₁₇H₂₄N₂O₃ Electron-withdrawing nitro group; lipophilic propyl chains
4-Amino-N,N-dipropylbenzamide -NH₂ (4), N,N-dipropyl C₁₃H₂₀N₂O Electron-donating amino group; altered solubility
4-Nitro-N-(3-nitrophenyl)benzamide -NO₂ (4), -NH-C₆H₄-NO₂ (meta) C₁₃H₉N₃O₅ Dual nitro groups; enhanced acidity
N-(3,3-Diphenylpropyl)-4-methyl-3-nitrobenzamide -NO₂ (3), -CH₃ (4), N-(diphenylpropyl) C₂₄H₂₂N₂O₃ Bulky diphenylpropyl group; steric hindrance

Physicochemical and Reactivity Trends

Electronic Effects: The 3-nitro group in this compound withdraws electron density, making the aromatic ring electron-deficient. This contrasts with 4-amino analogs (e.g., 4-Amino-N,N-dipropylbenzamide ), where the amino group donates electrons, increasing ring reactivity toward electrophilic substitution.

Solubility and Lipophilicity :

  • N,N-Dipropyl groups enhance lipophilicity compared to smaller alkyl substituents (e.g., methyl or ethyl). This property is critical for membrane permeability in drug design.
  • In contrast, N-(diphenylpropyl) analogs (e.g., ) exhibit significantly reduced solubility due to bulky aromatic substituents.

For example, 4-nitrobenzoyl chloride reacts with amines under Schotten-Baumann conditions . The propyl chains in N,N-dipropyl derivatives may require alkylation of a primary amide using propyl halides, as inferred from methods in .

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